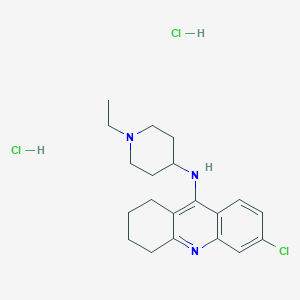
6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride is a synthetic compound known for its role as an autophagy inhibitor
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of solvents, catalysts, and temperature control to optimize the reaction pathways and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing nitro groups to amines.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can utilize various nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl or carboxyl groups.
Reduction typically results in the formation of amine groups.
Substitution reactions can produce a variety of derivatives depending on the substituents used.
科学的研究の応用
Chemistry: The compound is used in synthetic chemistry as a building block for more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride is employed as an autophagy inhibitor, helping scientists study cellular processes and autophagy-related diseases.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer, where autophagy plays a crucial role.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a tool for drug discovery.
作用機序
The compound exerts its effects by inhibiting autophagy, a cellular process that degrades and recycles damaged cellular components. It targets specific molecular pathways involved in autophagy, leading to the accumulation of autophagosomes and preventing the degradation of cellular components. This mechanism is crucial in studying diseases where autophagy is dysregulated.
類似化合物との比較
Hydroxychloroquine: Another autophagy inhibitor used in research and medicine.
Chloroquine: Similar to hydroxychloroquine, used in malaria treatment and research.
Tetrahydroacridine derivatives: Other derivatives of tetrahydroacridine used in various applications.
Uniqueness: 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride is unique due to its specific structural features and its potent autophagy inhibitory activity with reduced toxicity compared to similar compounds.
特性
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3.2ClH/c1-2-24-11-9-15(10-12-24)22-20-16-5-3-4-6-18(16)23-19-13-14(21)7-8-17(19)20;;/h7-8,13,15H,2-6,9-12H2,1H3,(H,22,23);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEYUEXBOYQCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
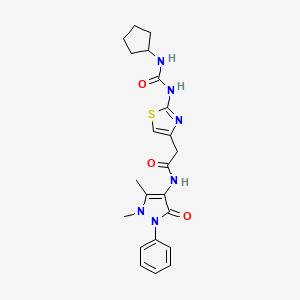
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2556037.png)
![8-(benzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)
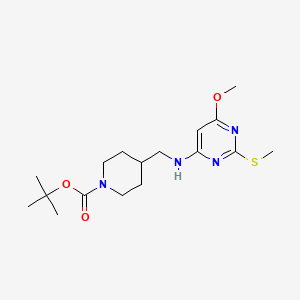
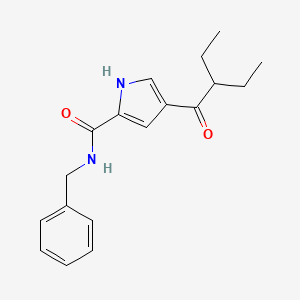
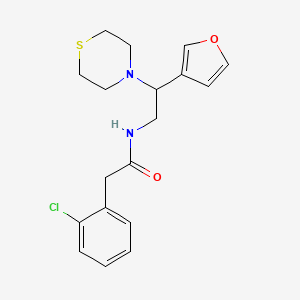
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE](/img/structure/B2556048.png)

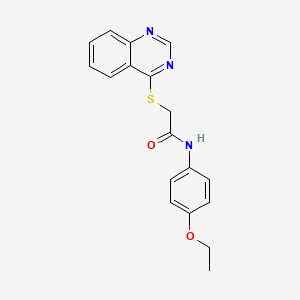
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2556055.png)
![2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2556058.png)
